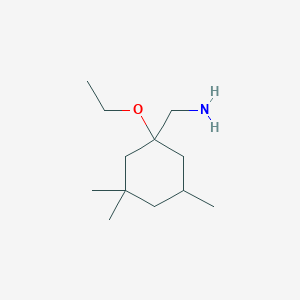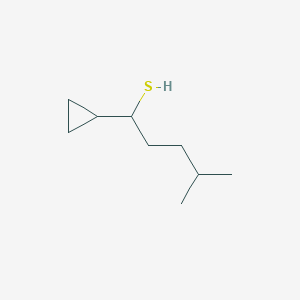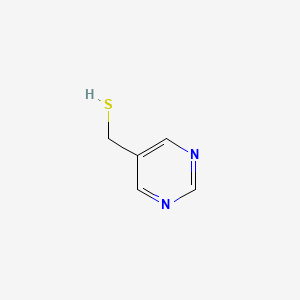
(Pyrimidin-5-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyrimidin-5-yl)methanethiol is a heterocyclic compound containing a pyrimidine ring substituted with a methanethiol group at the 5-position. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyrimidin-5-yl)methanethiol typically involves the introduction of a methanethiol group to a pyrimidine ring. One common method is the reaction of 5-bromopyrimidine with sodium methanethiolate under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the methanethiol group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
(Pyrimidin-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Addition: Electrophiles like bromine and iodine can be used for addition reactions.
Major Products Formed
Oxidation: Disulfides and sulfonic acids.
Substitution: Various substituted pyrimidine derivatives.
Addition: Halogenated pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
(Pyrimidin-5-yl)methanethiol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the synthesis of various pyrimidine-based drugs and agrochemicals .
Biology
In biological research, this compound is used to study enzyme mechanisms and protein interactions. Its thiol group can form covalent bonds with cysteine residues in proteins, making it useful for probing active sites and studying protein function .
Medicine
Pyrimidine derivatives are known for their activity against a wide range of diseases, and this compound serves as a valuable intermediate in drug discovery .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
Mecanismo De Acción
The mechanism of action of (Pyrimidin-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition or modulation of enzyme activity. This interaction can affect various cellular pathways and processes, making the compound useful in studying biological mechanisms and developing therapeutic agents .
Comparación Con Compuestos Similares
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Another pyrimidine derivative with similar biological activities.
Pyrrolo[2,3-d]pyrimidine: Known for its use as a kinase inhibitor in cancer therapy.
Uniqueness
(Pyrimidin-5-yl)methanethiol is unique due to its thiol group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C5H6N2S |
|---|---|
Peso molecular |
126.18 g/mol |
Nombre IUPAC |
pyrimidin-5-ylmethanethiol |
InChI |
InChI=1S/C5H6N2S/c8-3-5-1-6-4-7-2-5/h1-2,4,8H,3H2 |
Clave InChI |
DQEABWXWDXCLDQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=N1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


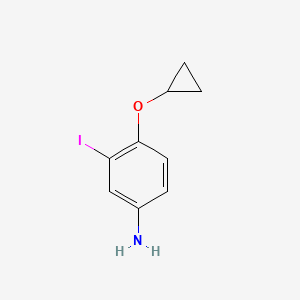





![5-Ethyl-6-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13309500.png)
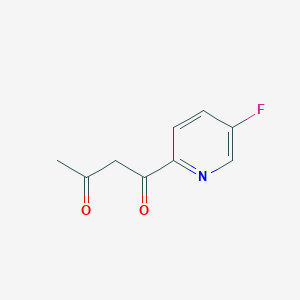
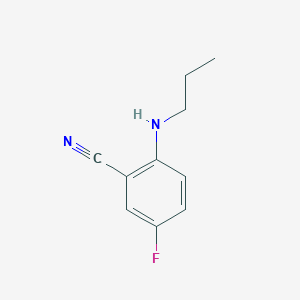

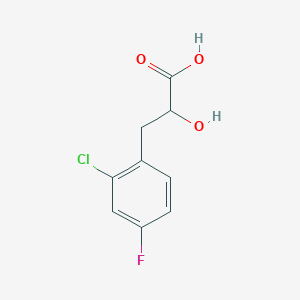
![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)
